molecular formula C12H9N5O2 B2960925 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide CAS No. 1798510-77-6

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide

Cat. No. B2960925
CAS RN: 1798510-77-6
M. Wt: 255.237
InChI Key: KBJVKAMGRPXEOM-UHFFFAOYSA-N
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Description

“5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” is a compound that contains a 1,2,4-triazole moiety . Compounds with a 1,2,4-triazole ring are known to have various biological applications in medicine and are a part of many natural products . They might also be suitable as antiviral and anti-infective drugs .


Synthesis Analysis

A series of similar compounds were synthesized by the reaction of phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine . Their structures were confirmed by 1H NMR, 13C NMR, MS, IR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The synthesized compounds were screened for their antimicrobial activity against three types of plant fungi and two kinds of bacteria, showing promising results .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of potential scientific research applications for “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide”:

Antimicrobial Activity

Oxazole derivatives have been reported to possess antimicrobial properties, including antibacterial and antifungal activities . Given the structural similarity, “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could potentially be explored for its efficacy against various microbial strains.

Anti-inflammatory Drugs

Some oxazole compounds are used in the development of anti-inflammatory drugs . The compound may serve as a scaffold for designing new anti-inflammatory agents.

Anticancer Agents

Triazole derivatives have shown cytotoxic activities against tumor cell lines . The compound “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could be investigated for its potential anticancer properties.

Kinase Inhibition

Oxazolo[5,4-d]pyrimidine scaffolds are known to inhibit kinases, which are important targets in cancer therapy . The compound may be researched for kinase inhibitory activity.

Antiviral Agents

Oxazole derivatives have been identified as potent antiviral agents . Research could be directed towards evaluating the antiviral capabilities of this compound.

Agricultural Applications

Oxazoles are also utilized in agriculture for various biological functions . The compound could be assessed for its utility in agricultural settings.

Drug Discovery and Synthesis

The compound’s oxazole moiety makes it a candidate for drug discovery and synthesis research, particularly in the search for novel medicinal compounds .

Pharmacophore Development

Due to its unique structure, “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” could be used as a pharmacophore in the development of new drugs targeting diverse molecular targets .

Safety and Hazards

While specific safety and hazard information for “5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” is not available, similar compounds have been evaluated for their cytotoxic effects. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

properties

IUPAC Name

5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJVKAMGRPXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide

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